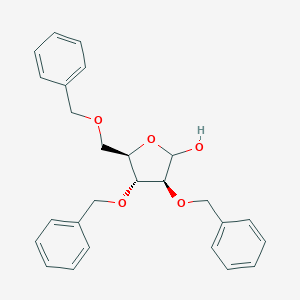

2,3,5-Tri-O-benzyl-D-arabinofuranose

Description

The Pervasive Role of Furanose Ring Systems in Glycoconjugates and Biological Systems

Furanose rings, five-membered cyclic hemiacetals of monosaccharides, are fundamental components of numerous biologically important molecules. numberanalytics.comnumberanalytics.com Their presence is critical to the structure and function of nucleic acids, with ribose and deoxyribose forming the backbone of RNA and DNA, respectively. numberanalytics.comlibretexts.org This structural role underscores their importance in the storage and transfer of genetic information.

Structural Diversity and Biological Importance of Furanose-Containing Oligosaccharides

Oligosaccharides containing furanose units exhibit remarkable structural diversity and are implicated in a multitude of biological processes. nih.govucsd.edu These complex carbohydrates, often found as components of glycoconjugates (molecules where sugars are linked to proteins or lipids), play crucial roles in cell-cell recognition, signal transduction, immune responses, and pathogen adhesion. nih.govfrontiersin.orgnih.govresearchgate.net For instance, fucosylated oligosaccharides, which feature the furanose sugar fucose, are key components of blood group antigens and are involved in host-pathogen interactions. nih.govfrontiersin.orgresearchgate.net The specific arrangement and linkages of these furanose-containing units contribute to a vast glycan vocabulary that modulates a wide range of physiological and pathological events. ucsd.edu

The structural flexibility of the furanose ring, which can adopt various conformations, further contributes to the functional diversity of these oligosaccharides. numberanalytics.com This conformational adaptability allows for precise molecular recognition events that are central to many biological functions.

Contextualizing 2,3,5-Tri-O-benzyl-D-arabinofuranose within the Landscape of Protected Monosaccharides

The synthesis of complex oligosaccharides is a challenging endeavor due to the multiple hydroxyl groups present on monosaccharide units, which have similar reactivity. tutorchase.com To achieve regioselective and stereoselective glycosylation, a key step in oligosaccharide synthesis, chemists rely on the use of protecting groups. These are chemical moieties that temporarily mask the reactivity of specific hydroxyl groups, allowing for controlled bond formation at desired positions. tutorchase.comnih.gov

This compound is a prime example of a "protected monosaccharide." In this compound, the hydroxyl groups at the C-2, C-3, and C-5 positions of D-arabinofuranose are masked by benzyl (B1604629) (Bn) ether groups. Benzyl ethers are widely used as "permanent" protecting groups in carbohydrate chemistry due to their stability under a broad range of reaction conditions, including both acidic and basic environments. nih.govwiley-vch.de They can be reliably removed at a later stage of the synthesis, typically through catalytic hydrogenation, without affecting other functional groups. wiley-vch.de

The strategic placement of these non-participating benzyl groups on the arabinofuranose scaffold renders the anomeric center (C-1) available for glycosylation reactions. The nature of the protecting groups on a glycosyl donor significantly influences the stereochemical outcome of the glycosylation. nih.gov While participating groups at the C-2 position can direct the formation of 1,2-trans-glycosidic linkages, non-participating groups like benzyl ethers are often employed in strategies aiming for 1,2-cis-glycosidic linkages, although the stereoselectivity can be influenced by various factors such as the promoter and solvent system. nih.govnih.gov

The utility of this compound is exemplified by its use as a precursor in the synthesis of various biologically active compounds. For instance, it has been employed in the synthesis of intermediates for antiviral agents and in the preparation of arabinofuranosyl-containing nucleosides. google.comgoogle.com

Historical Development and Evolution of Synthetic Strategies for D-Arabinofuranose Derivatives

The synthesis of D-arabinofuranose derivatives has evolved significantly over the years, driven by the need for efficient access to these important building blocks. Early methods for preparing compounds like 2,3,5-tri-O-benzyl-arabinofuranose often involved multi-step sequences with challenging purification steps. For example, one of the original methods for synthesizing the L-enantiomer involved a four-step process starting from L-arabinose via its methyl arabinofuranoside, with the final hydrolysis step proving to be inefficient. researchgate.net

More recent research has focused on further optimizing glycosylation reactions using arabinofuranosyl donors. For instance, studies have explored the influence of different protecting groups and promoters on the stereoselectivity of arabinofuranosylation. In one study, a tri-O-benzyl protected arabinofuranosyl donor gave a good yield in a glycosylation reaction, albeit with poor stereoselectivity under the tested conditions. nih.gov This highlights the ongoing efforts to fine-tune reaction parameters to achieve precise stereocontrol in the synthesis of complex arabinofuranosides.

The development of synthetic methods for arabinofuranose derivatives has also been intertwined with the broader evolution of protecting group strategies in carbohydrate chemistry. The introduction of a wide array of protecting groups with different stabilities and functionalities has enabled chemists to devise increasingly sophisticated and efficient synthetic routes to complex carbohydrate targets. nih.govacs.org

Below is a table summarizing some research findings related to the synthesis and application of arabinofuranose derivatives:

| Donor/Precursor | Reaction | Product | Key Findings |

| 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride | β-D-arabinofuranosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine anion | 4-Chloro-7-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | The preformed anion of the heterocycle increased nucleophilicity and solubility, leading to a successful coupling. google.com |

| 2,3,5-tri-O-benzyl-1-chloro-D-arabinofuranose | Reaction with a protected 2,6-di(tri-alkylsilylamino)-9-trialkylsilylpurine | 2-amino-9-(2,3,5-tri-O-benzyl-beta-D-arabinofuranosyl) adenine | A process for preparing an intermediate for an antileukemic drug. google.com |

| Tri-O-benzyl protected arabinofuranosyl donor | Glycosylation with a glucosyl acceptor using Zinc(II) iodide | Desired arabinofuranoside | Good yield (80%) but poor stereoselectivity (α/β = 1:3). nih.gov |

| D-arabinose | Fischer glycosylation and benzoylation | Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside | A two-step synthesis suitable for an undergraduate organic chemistry laboratory. acs.org |

| L-arabinose | Fischer glycosidation with allyl alcohol, followed by benzylation and deprotection | 2,3,5-Tri-O-benzyl-L-arabinofuranose | A convenient route with an improved overall yield compared to older methods. researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-DYXQDRAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453669 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37776-25-3 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,5 Tri O Benzyl D Arabinofuranose

Classical and Contemporary Synthetic Routes to 2,3,5-Tri-O-benzyl-D-arabinofuranose

The synthesis of this compound can be approached through various pathways, primarily starting from D-arabinose or by transforming other carbohydrate precursors. These routes can be categorized as either linear or convergent, each with distinct advantages in terms of efficiency and yield. fiveable.mewikipedia.orgscholarsresearchlibrary.com

Convergent and Linear Synthesis Pathways from D-Arabinose

A classical approach to synthesizing protected arabinofuranosides involves the Fischer-Helferich glycosylation of D-arabinose. acs.orgwikipedia.org This reaction, typically conducted in methanol (B129727) with an acid catalyst, yields methyl D-arabinofuranosides. wikipedia.org The subsequent step involves the benzoylation of the free hydroxyl groups. acs.orgwikipedia.org While this method is well-established for producing benzoylated derivatives, similar principles can be applied for benzylation.

The regioselective protection of hydroxyl groups is a critical challenge in carbohydrate chemistry. researchgate.netbeilstein-journals.org The relative reactivity of the different hydroxyl groups on the arabinofuranose ring can be exploited to achieve selective benzylation. Computational and experimental studies on other sugars, like galactose, have shown that the reactivity of hydroxyl groups is influenced by both steric and electronic factors within the molecule. beilstein-journals.org

The synthesis of allyl glycosides can be achieved from peracetylated glycosyl donors, though this can sometimes result in incomplete reactions or the formation of byproducts. researchgate.net A modified protocol involving a glycosylation-reacetylation sequence has been shown to significantly improve the yields of peracetylated allyl glycosides. researchgate.net The hydrolysis of the glycosidic linkage to yield the free sugar is a critical step. masterorganicchemistry.com While acid hydrolysis is a common method, enzymatic hydrolysis using specific glycosidases offers a milder and more stereospecific alternative. researchgate.netyoutube.com The stability of the glycosidic bond to hydrolysis can be influenced by the nature of the aglycone; for instance, aromatic acyl groups can increase resistance to hydrolysis. researchgate.net

Transformations from Related Carbohydrate Precursors (e.g., D-Ribose)

The synthesis of this compound is not limited to D-arabinose as a starting material. Transformations from other readily available carbohydrate precursors, such as D-ribose, provide alternative synthetic routes. One documented method involves the conversion of D-ribose into methyl 5-O-benzyl-β-D-ribofuranoside. nih.gov Subsequent tin-mediated allylation yields a mixture of the 2-O-allyl and 3-O-allyl derivatives, which can be separated chromatographically. nih.gov

Another approach starts with the benzylation of D-ribose using benzyl (B1604629) bromide and sodium hydride in DMF, followed by acidic hydrolysis to yield 2,3,5-tri-O-benzyl-L-arabinofuranose. chemicalbook.com This transformation highlights the versatility of using different starting materials and reaction sequences to access the target molecule.

Strategic Application of Protecting Groups in Arabinofuranose Synthesis

The success of complex carbohydrate synthesis hinges on the strategic use of protecting groups. acs.orgnumberanalytics.com These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective manipulation of specific hydroxyl groups. fiveable.menumberanalytics.com

Benzyl Protecting Group: Rationale for Its Use and Stability Considerations

Benzyl ethers are among the most widely used protecting groups for hydroxyl functions in carbohydrate chemistry. researchgate.netacs.org Their popularity stems from their stability under a broad range of reaction conditions, including both acidic and basic environments, and their tolerance towards the manipulation of many other protecting groups. researchgate.netnumberanalytics.com This stability makes them orthogonal to many other common protecting groups, allowing for selective deprotection strategies. numberanalytics.com

The introduction of benzyl groups is commonly achieved through the Williamson ether synthesis, reacting the alcohol with benzyl bromide in the presence of a base like sodium hydride. researchgate.netorganic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic catalysis. organic-chemistry.org

A key advantage of the benzyl group is its facile removal by catalytic hydrogenation, typically using palladium on carbon (Pd/C), a process known as hydrogenolysis. researchgate.netnumberanalytics.com This deprotection method is generally mild and does not affect other functional groups like esters or glycosidic bonds. numberanalytics.com Alternative methods for debenzylation include treatment with sodium in liquid ammonia (B1221849) or oxidative removal with ozone. researchgate.netorganic-chemistry.org

The strategic placement and removal of benzyl groups are crucial in the synthesis of oligoarabinofuranosides, where precise control over the reactivity of different hydroxyl groups is necessary for building complex structures. nih.govnih.govresearchgate.net For instance, in the synthesis of β-arabinofuranosides, the presence of benzyl ethers at the C2 and C3 positions of the donor can significantly influence the stereochemical outcome of the glycosylation reaction. nih.govnih.gov

| Starting Material | Key Intermediates | Reagents | Overall Yield | Reference |

| L-Arabinose | Allyl L-arabinofuranoside | Allyl alcohol, Benzyl chloride, Basic conditions for isomerization, Mild acidic hydrolysis | 48% | researchgate.net |

| D-Ribose | Methyl 5-O-benzyl-β-D-ribofuranoside, 2-O-allyl and 3-O-allyl derivatives | Tin-mediated allylation | Not specified | nih.gov |

| D-Ribose | (2R,4S)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran | Benzyl bromide, NaH, DMF; 4N HCl | 86% (hydrolysis step) | chemicalbook.com |

Orthogonal and Transient Protecting Group Chemistries

In the multi-step synthesis of complex carbohydrates like this compound, the use of orthogonal and transient protecting groups is essential. organic-chemistry.orgresearchgate.netnih.gov Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others, allowing for the sequential deprotection and functionalization of different hydroxyl groups. organic-chemistry.orgiris-biotech.de Transient protection involves the temporary masking of a functional group to direct a reaction to a specific site, after which the group is removed in the same pot.

Benzoyl and Trifluoroacetyl Derivatives in Selective Functionalization

Benzoyl and trifluoroacetyl groups are valuable ester-based protecting groups in carbohydrate chemistry. numberanalytics.comacs.orgrsc.org Benzoyl groups are frequently used for the protection of hydroxyl groups and can be introduced using benzoyl chloride or benzoic anhydride. numberanalytics.comrsc.orgnih.gov Their relative stability allows for the manipulation of other, more labile protecting groups. For instance, the selective benzoylation of certain hydroxyl groups over others can be achieved by exploiting the inherent reactivity differences of the hydroxyls or through catalyst control. rsc.orgacs.org

Trifluoroacetyl groups, on the other hand, are highly labile and can be cleaved under very mild basic conditions, often with potassium carbonate in methanol. This lability makes them excellent transient protecting groups. nih.govrsc.org In the context of this compound synthesis, a trifluoroacetyl group could be used to temporarily protect a hydroxyl group while other positions are benzylated. Subsequent mild deprotection of the trifluoroacetyl group would then reveal a free hydroxyl for further functionalization.

Table 1: Comparison of Benzoyl and Trifluoroacetyl Protecting Groups

| Feature | Benzoyl Group | Trifluoroacetyl Group |

| Introduction | Benzoyl chloride, pyridine | Trifluoroacetic anhydride |

| Cleavage | Strong base (e.g., NaOMe) | Mild base (e.g., K2CO3/MeOH) |

| Stability | Relatively stable | Labile |

| Application | Orthogonal protection | Transient protection |

Strategies for Differential Hydroxyl Group Protection (e.g., 3,5-diol vs. 2-hydroxyl)

The differential protection of the hydroxyl groups at the C-2, C-3, and C-5 positions of a D-arabinofuranose precursor is a critical step in the synthesis of this compound. One strategy involves the formation of a cyclic acetal (B89532), such as a benzylidene acetal, to simultaneously protect the C-3 and C-5 hydroxyl groups. numberanalytics.combeilstein-journals.orgwikipedia.org This approach takes advantage of the cis-relationship of these two hydroxyls. The remaining C-2 hydroxyl can then be selectively benzylated. Subsequent removal of the benzylidene acetal under acidic conditions or hydrogenolysis reveals the C-3 and C-5 hydroxyls for further manipulation. beilstein-journals.org

An alternative strategy employs organosilicon protecting groups. For instance, a bulky di-tert-butylsilyl group can bridge the C-3 and C-5 hydroxyls, allowing for the selective benzylation of the C-2 hydroxyl. researchgate.net Another approach is to exploit the higher reactivity of the primary C-5 hydroxyl group towards sterically demanding reagents like trityl chloride, allowing for its selective protection first. wiley-vch.de The remaining secondary hydroxyls at C-2 and C-3 can then be differentiated using other protecting group strategies. researchgate.net

Table 2: Strategies for Differentiating Arabinofuranose Hydroxyls

| Strategy | Protecting Group | Targeted Hydroxyls | Key Features |

| Cyclic Acetal Formation | Benzylidene acetal | C-3 and C-5 | Exploits cis-diol relationship. numberanalytics.combeilstein-journals.org |

| Silyl Ether Protection | Di-tert-butylsilyl | C-3 and C-5 | Offers alternative to acetals. researchgate.net |

| Steric Hindrance | Trityl chloride | C-5 (primary) | Selectively protects the primary hydroxyl. wiley-vch.de |

Controlled Deprotection Methodologies: Acidic and Alkaline Hydrolytic Cleavages

The cleavage of the benzyl ether protecting groups in this compound is typically achieved through hydrogenolysis (e.g., H2, Pd/C). researchgate.netcommonorganicchemistry.com However, in cases where other functional groups are sensitive to hydrogenation, acidic or alkaline hydrolytic cleavage methods can be employed for substituted benzyl ethers. organic-chemistry.org For example, a p-methoxybenzyl (PMB) ether can be selectively cleaved in the presence of other benzyl ethers using strong acids like trifluoroacetic acid (TFA) or oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgmpg.de

Alkaline hydrolysis is generally not effective for cleaving standard benzyl ethers. However, if the benzyl group is modified with an electron-withdrawing group, its lability towards base can be increased. More commonly, ester protecting groups like benzoates are readily cleaved under alkaline conditions (e.g., sodium methoxide (B1231860) in methanol), a reaction known as Zemplén deacylation. researchgate.net This highlights the importance of an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct acidic or basic conditions. organic-chemistry.org

Optimization of Reaction Parameters and Scale-Up Considerations

The efficient synthesis of this compound on a larger scale requires careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions.

Control of Anomerization and Minimization of Epimerization

During glycosylation reactions to form the furanoside ring, the formation of a mixture of α and β anomers is a common issue. acs.orgyoutube.com The ratio of these anomers can be influenced by various factors, including the solvent, temperature, and the nature of the protecting groups. elsevierpure.comcdnsciencepub.com For instance, participating protecting groups at the C-2 position, such as an acetyl group, can favor the formation of the trans-glycoside through neighboring group participation. nih.govnih.gov In the case of this compound synthesis, where a non-participating benzyl group is at C-2, the anomeric ratio is often controlled by thermodynamic and kinetic factors. elsevierpure.com The use of specific solvents can also influence the anomeric selectivity. cdnsciencepub.com

Epimerization, the change in stereochemistry at a single chiral center, can occur under basic conditions, particularly at the C-2 position, which is adjacent to the anomeric carbon. pearson.com This can lead to the formation of the corresponding ribofuranose derivative. Careful control of the pH and reaction time during benzylation is crucial to minimize this side reaction.

Management of Competing Side Reactions (e.g., Over-benzylation, Ring-opening)

During the benzylation of the arabinofuranose precursor, several side reactions can occur. Over-benzylation, the benzylation of all hydroxyl groups when only partial protection is desired, can be a significant issue. nih.gov This can be managed by using a stoichiometric amount of the benzylating agent and controlling the reaction time and temperature. umsl.edu

Ring-opening of the furanose ring is another potential side reaction, especially under harsh acidic or basic conditions. The stability of the furanose ring is influenced by the protecting groups present. Careful selection of reaction conditions and purification methods is necessary to avoid the formation of acyclic byproducts. researchgate.net

Approaches for Industrial-Scale Synthesis and Process Efficiency

The transition from laboratory-scale synthesis to industrial production of this compound, a key intermediate in the synthesis of various biologically active compounds, necessitates a focus on process efficiency, scalability, and cost-effectiveness. mt.comgdch.academy Industrial-scale synthesis strategies are geared towards maximizing throughput, minimizing waste, and ensuring consistent product quality. This involves optimizing reaction conditions, selecting appropriate reagents and solvents, and implementing efficient purification protocols.

A significant challenge in carbohydrate chemistry is the need for extensive use of protecting groups to achieve regioselectivity, which can be a tedious and costly process. researchgate.net The development of efficient protecting group strategies is therefore a cornerstone of scalable synthesis. researchgate.netresearchgate.netacademie-sciences.fr For the synthesis of this compound, this primarily involves the benzylation of the hydroxyl groups of D-arabinose.

Key considerations for the industrial-scale synthesis of this compound include the choice of starting material, the efficiency of the benzylation reaction, and the method of purification. While laboratory methods may prioritize yield and purity at a small scale, industrial processes must balance these factors with economic viability. gdch.academy

Research Findings on Scalable Synthesis

For the benzylation of sugar hydroxyls, traditional methods often require harsh reaction conditions and long reaction times. nih.gov However, newer methods have been developed to improve efficiency. For instance, the use of a catalytic amount of a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) iodide (TBAI) has been shown to dramatically accelerate the benzylation of hindered sugar hydroxyls, allowing the reaction to proceed at room temperature in a much shorter time frame. nih.gov

The choice of solvent and base is also critical. While dimethylformamide (DMF) is a common solvent for such reactions at the lab scale, its use in industrial processes can be problematic due to its high boiling point and potential for decomposition. Alternative, more environmentally benign solvents are often sought for large-scale production.

Purification of the final product is another critical step. While laboratory-scale purifications often rely on silica (B1680970) gel chromatography, this method can be expensive and generate significant waste when scaled up. google.com Industrial-scale purifications may therefore employ alternative techniques such as crystallization, distillation, or other forms of chromatography that are more amenable to large volumes. google.comdtu.dk For protected sugars, which are often non-polar, reverse-phase chromatography can be an effective purification method. google.com

Data on Industrial Process Parameters

While specific data for the industrial-scale production of this compound is not widely published in the public domain, we can infer typical process parameters based on related industrial chemical processes and laboratory-scale optimizations reported in the literature. The following tables provide an illustrative overview of how process parameters might be defined and optimized for industrial-scale synthesis.

Table 1: Comparison of Laboratory vs. Industrial Scale Benzylation of a Model Carbohydrate

| Parameter | Laboratory Scale | Industrial Scale (Illustrative) |

| Starting Material | D-Arabinose (grams) | D-Arabinose (kilograms to tons) |

| Reaction Vessel | Round-bottom flask (mL to L) | Glass-lined or stainless steel reactor (hundreds to thousands of L) |

| Solvent | DMF, THF | Toluene, 2-Methyl-THF (more easily recovered and recycled) |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3) (lower cost, safer handling) |

| Benzylation Agent | Benzyl Bromide (BnBr) | Benzyl Chloride (BnCl) (lower cost) |

| Catalyst | Tetrabutylammonium Iodide (TBAI) | Phase Transfer Catalyst (e.g., TBAB) |

| Reaction Time | 12-24 hours | Optimized for 4-8 hours to maximize throughput |

| Work-up | Liquid-liquid extraction with ethyl acetate | Phase separation in the reactor, solvent swap |

| Purification | Silica Gel Chromatography | Crystallization, Distillation, or Large-Scale Chromatography |

| Yield | 80-90% | 75-85% (often slightly lower due to process compromises) |

Table 2: Key Process Efficiency Indicators for Industrial Synthesis

| Indicator | Definition | Target for Industrial Process |

| Process Mass Intensity (PMI) | Total mass of materials used / Mass of final product | < 50 (lower is better) |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | > 80% |

| E-Factor | Total waste produced (kg) / Mass of product (kg) | < 25 (lower is better) |

| Throughput | Mass of product produced per unit time (e.g., kg/day ) | Maximized based on reactor capacity and cycle time |

| Cost of Goods (COGs) | Total cost of raw materials, labor, and overhead / Mass of product | Minimized through process optimization and raw material sourcing |

The successful industrial-scale synthesis of this compound hinges on a multidisciplinary approach that combines organic chemistry with chemical engineering principles. mt.com Continuous process improvement, waste minimization, and adherence to safety and environmental regulations are paramount for a commercially viable manufacturing process.

Glycosylation Reactions Utilizing 2,3,5 Tri O Benzyl D Arabinofuranose Derivatives

Stereoselective O-Glycosylation in Furanose Chemistry

The stereocontrolled formation of O-glycosidic bonds involving furanose donors, such as derivatives of 2,3,5-Tri-O-benzyl-D-arabinofuranose, is a formidable task in synthetic carbohydrate chemistry. The inherent flexibility of the five-membered furanose ring and the subtle interplay of electronic and steric effects at the anomeric center contribute to the difficulty in achieving high stereoselectivity.

Fundamental Challenges in Achieving Stereocontrol, particularly 1,2-cis-Furanosylation

The synthesis of 1,2-cis-furanosides is particularly challenging compared to their 1,2-trans counterparts. rsc.org This difficulty arises from several factors, including the lack of a strong anomeric effect and the conformational flexibility of the furanose ring, which can readily form oxocarbenium ion intermediates. chinesechemsoc.orgescholarship.orgrsc.org Both electronic and steric factors often favor the formation of the 1,2-trans product, making the selective synthesis of the 1,2-cis isomer a significant hurdle. rsc.orgrsc.org

The outcome of a glycosylation reaction is governed by a delicate balance of electronic and steric effects. The anomeric effect, which generally favors an axial orientation for an electronegative substituent at the anomeric carbon in pyranoses, is less pronounced in furanoses. numberanalytics.com This reduced anomeric effect, coupled with steric hindrance, can influence the preferred conformation of the glycosyl donor and the trajectory of the incoming nucleophile. numberanalytics.comnih.gov

In furanosides, the formation of an oxocarbenium ion intermediate is a common pathway. nih.gov The stability and conformation of this intermediate are influenced by the substituents on the furanose ring. The stereochemical outcome of the glycosylation is then determined by the facial selectivity of the nucleophilic attack on this planar or near-planar intermediate. nih.gov The Woerpel model, for instance, predicts the stereoselectivity based on the preferred conformation of the oxocarbenium ion, often leading to 1,3-cis-1,4-trans products. nih.gov However, deviations from this model can occur, particularly with electron-rich aromatic nucleophiles. nih.govacs.org

The nature of the protecting groups on the glycosyl donor also plays a crucial role. Electron-withdrawing protecting groups can influence the electron density at the anomeric center and affect the stability of the oxocarbenium ion, thereby impacting the stereoselectivity of the glycosylation. nih.gov

Neighboring group participation (NGP) is a powerful tool for achieving high stereoselectivity in glycosylation reactions, typically leading to the formation of 1,2-trans products. rsc.orgbeilstein-journals.org This occurs when a participating group, such as an ester or carbamate (B1207046) at the C-2 position, attacks the anomeric center to form a cyclic intermediate, like a dioxolenium ion. researchgate.netmdpi.com This intermediate then shields one face of the molecule, directing the incoming nucleophile to attack from the opposite face, resulting in a net 1,2-trans glycosidic linkage. nih.govnih.gov

The effectiveness of NGP depends on the nature of the participating group. For instance, a less electron-donating C-2 ester can lead to a less stabilized and more reactive dioxolenium ion, which can enhance the formation of the 1,2-trans product. researchgate.net The formation of the cis-fused nih.govnih.gov-bicyclic dioxolenium ion in furanosyl systems is energetically more favorable compared to the corresponding pyranosyl systems, making NGP a significant factor in furanosylation reactions. researchgate.net However, for the synthesis of 1,2-cis glycosides, the use of non-participating groups at the C-2 position is a prerequisite. rsc.org

Advanced Catalytic Systems for Enhanced Stereoselectivity

To overcome the challenges associated with stereocontrol in furanosylation, various advanced catalytic systems have been developed. These catalysts are designed to modulate the reactivity of the glycosyl donor and acceptor, thereby directing the reaction towards the desired stereoisomer.

Precisely designed hydrogen-bond donor catalysts, particularly bis-thiourea systems, have emerged as powerful tools for stereoselective glycosylation. nih.govnih.govacs.org These catalysts can activate glycosyl donors through non-covalent interactions, such as hydrogen bonding with the leaving group. rsc.org This activation facilitates a stereospecific substitution reaction, often proceeding through an SN2-like mechanism, which leads to an inversion of configuration at the anomeric center. nih.govharvard.edu

Macrocyclic bis-thiourea derivatives have been shown to catalyze stereospecific invertive substitution of glycosyl chlorides, providing a unified approach to the synthesis of 1,2-trans, 1,2-cis, and 2-deoxy-β-glycosides. nih.gov These catalysts are thought to simultaneously activate both the electrophile (glycosyl donor) and the nucleophile (glycosyl acceptor), mimicking the cooperative mechanisms of glycosyltransferase enzymes. nih.govharvard.edu In the context of 1,2-cis-furanosylation, bis-thiourea catalysts have been successfully employed with furanosyl donors having a phosphate (B84403) leaving group, affording the challenging 1,2-cis products with high selectivity. nih.govacs.org

Table 1: Examples of Bis-thiourea Catalyzed Glycosylation Reactions

| Catalyst Type | Glycosyl Donor | Leaving Group | Outcome | Reference |

| Macrocyclic bis-thiourea | Glycosyl Chloride | Chloride | Stereospecific invertive substitution (1,2-trans, 1,2-cis, 2-deoxy-β) | nih.gov |

| Bis-thiourea | Furanosyl Phosphate | Dialkylphosphate | 1,2-cis-furanosylation | nih.govacs.org |

| Tailored bis-thiourea | Glycosyl Diphenyl Phosphate | Diphenyl Phosphate | β-anomeric stereoselectivity | nih.gov |

Lewis acids are widely used as promoters in glycosylation reactions. They function by activating the glycosyl donor, typically by coordinating to the leaving group, which facilitates its departure and the formation of a reactive glycosyloxocarbenium ion intermediate.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has proven to be an effective Lewis acid catalyst for stereoselective 1,2-cis arabinofuranosylation. nih.govacs.org When used with a conformationally restricted 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate (B1259523) donor, B(C₆F₅)₃ promotes the reaction to afford β-arabinofuranosides (a 1,2-cis linkage in the case of arabinose) with high selectivity. nih.govacs.org The proposed mechanism involves the coordination of B(C₆F₅)₃ to the nitrogen atom of the trichloroacetimidate leaving group, facilitating its departure and subsequent nucleophilic attack. nih.govacs.org Density functional theory (DFT) calculations support a low activation barrier for the nucleophilic attack, consistent with the observed high β-selectivity at low temperatures. nih.govacs.org

Table 2: B(C₆F₅)₃-Catalyzed 1,2-cis Arabinofuranosylation

| Glycosyl Donor | Acceptor | Temperature (°C) | α/β Ratio | Isolated Yield (%) | Reference |

| 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate | Various alcohols | -78 | 1:14 | 91 | nih.gov |

| 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate | Carbohydrate alcohols | -78 | High β-selectivity | Moderate to excellent | acs.org |

Titanium-based catalysts have also been developed for stereoselective glycosylations. nus.edu.sg For instance, a titanium-catalyzed reductive transformation of glycosyl chlorides allows for the synthesis of C-glycosides. nus.edu.sg While this example pertains to C-glycosylation, it highlights the potential of titanium catalysts in controlling stereochemistry in glycosylation reactions. Mechanistic studies suggest that the titanium species facilitates the generation of glycosyl radical intermediates. nus.edu.sg The development of titanium catalysts for stereoselective O-glycosylation of arabinofuranosides remains an active area of research.

Organocatalytic Strategies and Their Impact on Stereocontrol

Chiral phosphoric acids (CPAs) have emerged as a versatile class of Brønsted acid organocatalysts capable of influencing the stereochemical outcome of chemical reactions. umich.edursc.org These catalysts have been successfully employed in the regioselective functionalization of carbohydrates, including glycosylation reactions. umich.eduresearchgate.net In the context of glycosylation, CPAs can control the stereochemistry, for instance, in the intramolecular glycosylation of D-glucal derivatives to form non-thermodynamic spiroketals. umich.edu While direct studies on CPA-catalyzed glycosylation using this compound are not extensively detailed in the provided results, the principles of CPA-controlled regioselective glycosylation of complex polyols suggest their potential applicability. nih.gov Mechanistic studies indicate that these reactions may proceed through covalently linked anomeric phosphate intermediates rather than oxocarbenium ion pairs. nih.gov The chirality of the CPA catalyst can dictate the regioselectivity of the glycosylation, enabling the formation of specific isomers that would be difficult to obtain with achiral catalysts. nih.gov

Impact of Glycosyl Donor and Acceptor Structures on Reactivity and Selectivity

The outcome of a glycosylation reaction is critically dependent on the reactivity of both the glycosyl donor and the glycosyl acceptor. researchgate.netrsc.orgnih.gov The structure of the donor, including its protecting groups, significantly influences reactivity and stereoselectivity. nih.gov For instance, a tri-O-benzyl protected arabinofuranosyl donor was found to be reactive but showed poor stereoselectivity in a zinc-mediated glycosylation. nih.gov In contrast, donors with conformationally restricting protecting groups can lead to high stereoselectivity. nih.govacs.org

The nature of the glycosyl acceptor also plays a crucial role. scilit.comnih.gov The nucleophilicity of the acceptor alcohol can affect the reaction mechanism and, consequently, the stereochemical outcome. rsc.org For example, glycosylation with simple alcohol acceptors like n-butanol and cyclohexanol (B46403) can result in excellent yields and high β-selectivity. nih.gov However, acceptors with reduced nucleophilicity, such as those containing azido (B1232118) or benzyloxycarbonyl amino groups, may lead to lower selectivity. nih.gov The reactivity of carbohydrate acceptors can be fine-tuned by altering their protecting groups, which in turn can be used to control the stereoselectivity of the glycosylation. nih.gov

| Donor | Acceptor | Catalyst/Promoter | Conditions | Yield | Selectivity (α:β) |

| 2,3,5-Tri-O-benzyl-arabinofuranosyl thioglycoside | Glucosyl acceptor | ZnI₂ | - | 80% | 1:3 |

| 3,5-O-TIPDS-protected arabinofuranosyl thioglycoside | Glucosyl acceptor | ZnI₂ | - | 35% | Almost exclusively β |

| 3,5-O-xylylene-protected arabinofuranosyl thioglycoside | Glucosyl acceptor | ZnI₂ | - | 75% | 1:5 |

| 3,5-O-xylylene-protected arabinofuranosyl thioglycoside | Glucosyl acceptor | B(C₆F₅)₃ | -78 °C | - | 1:14 |

| 2-O-benzyl-3,5-di-O-benzylidene-α-d-thioarabinofuranoside | Cyclohexanol | BSP/Tf₂O | -55 to -45 °C | - | ~1:1 |

Table compiled from data in nih.govnih.gov

Conformational Constraints and Their Role in Stereodirection

The conformation of the furanose ring and its substituents is a key factor in determining the stereochemical outcome of glycosylation reactions. nih.gov For arabinofuranosides, achieving a 1,2-cis (β) linkage is challenging due to the pseudoaxial orientation of the substituent at the C-2 position. nih.gov The use of conformationally restricted donors, where the furanose ring is locked into a specific conformation, has proven to be an effective strategy for achieving high stereoselectivity. nih.govacs.orgnih.gov

C-Glycosylation Methodologies with Arabinofuranose Building Blocks

C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are stable analogs of O-glycosides and have applications as glycomimetics. mdpi.com

Direct C-Glycosylation Approaches and Stereochemical Aspects

Direct C-glycosylation involves the reaction of a glycosyl donor with a carbon nucleophile. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the reactants. A novel approach for the formation of anomeric carbon-functionalized furanoside systems has been developed using an oxo-rhenium catalyst. acs.org This method allows for the reaction of furanosidic structures with a variety of nucleophiles, including allylsilanes and enol ethers, with excellent stereoselectivity. acs.org The observed stereoselectivity often follows predictable models, leading to specific isomeric products. acs.org

Intramolecular Glycosylation Strategies in Furanose Synthesis

Intramolecular glycosylation, also known as intramolecular aglycone delivery, is a highly effective strategy for controlling stereoselectivity in glycosylation reactions. researchgate.net This approach involves tethering the glycosyl acceptor to the glycosyl donor, followed by an intramolecular cyclization to form the glycosidic bond. This strategy has been successfully used in the synthesis of oligosaccharides containing 1,2-cis-furanosidic linkages. researchgate.net The conformational constraints imposed by the tether often lead to the formation of a single stereoisomer.

Applications of 2,3,5 Tri O Benzyl D Arabinofuranose As a Strategic Building Block in Complex Molecular Synthesis

Synthesis of Nucleosides and Nucleotides

The arabinose sugar moiety is a core component of several clinically important antiviral and anticancer nucleoside analogues. 2,3,5-Tri-O-benzyl-D-arabinofuranose, often activated as its corresponding glycosyl chloride (2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride), serves as a crucial precursor for introducing this key sugar into various nucleobases. chemicalbook.com The benzyl (B1604629) groups effectively shield the hydroxyl functions at the C2, C3, and C5 positions, directing reactions to the anomeric C1 position and preventing unwanted side reactions.

Preparation of D-Arabinofuranosyl Nucleosides and Analogs

The synthesis of D-arabinofuranosyl nucleosides is a significant area where this compound demonstrates its utility. A prime example is the synthesis of Vidarabine (B1017) (Ara-A), an antiviral medication. One synthetic route involves the alkylation of 6-benzamidopurine with 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride. chemicalbook.com Subsequent deprotection, typically via catalytic hydrogenation to remove the benzyl groups, yields the final nucleoside. chemicalbook.com Similarly, Cytarabine (Ara-C), a chemotherapy agent, features a cytosine base linked to an arabinose sugar. wikipedia.orgnih.gov The synthesis of such arabinosides often relies on the coupling of a protected arabinofuranosyl donor, like the chloride derived from this compound, with a nucleobase. wikipedia.org Another notable application is in the synthesis of pyrrolo[2,3-d]pyrimidine nucleosides, which are intermediates for antiviral agents. google.com In a typical procedure, the anion of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative is reacted with 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride to form the desired β-anomer. google.com

| Target Nucleoside | Key Precursors | Key Reaction Step | Reference |

|---|---|---|---|

| Vidarabine (Ara-A) | 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride, 6-benzamidopurine | Alkylation followed by debenzylation | chemicalbook.com |

| Cytarabine (Ara-C) | Protected arabinofuranosyl donor, Cytosine | Glycosylation | wikipedia.org |

| Pyrrolo[2,3-d]pyrimidine nucleoside | 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | β-D-arabinofuranosylation | google.com |

Synthesis of Modified Nucleoside Analogs for Chemical Biology Studies

Beyond direct therapeutic applications, this compound is instrumental in creating modified nucleoside analogs for chemical biology research. These tools help to probe biological processes and enzyme mechanisms. A key class of such analogs is the 2'-deoxy-2'-fluoro-arabinonucleic acids (FANA). nih.gov These molecules, where the 2'-hydroxyl group is replaced by fluorine, exhibit unique properties, including enhanced stability and binding affinity to RNA, making them valuable for antisense therapy and structural biology. nih.govnih.gov The synthesis of the required 2'-deoxy-2'-fluoro-β-D-arabinonucleosides often starts from a protected ribose or arabinose precursor, which can be derived from intermediates like 2,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose. researchgate.net The protected sugar is then coupled with various purine (B94841) or pyrimidine (B1678525) bases. researchgate.net For example, 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine has been synthesized via stereoselective glycosylation of 2-amino-6-chloropurine (B14584) with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. researchgate.net Similarly, the synthesis of 2-amino-9-(2,3,5-tri-O-benzyl-beta-D-arabinofuranosyl) adenine, a precursor to an antileukemic drug, is achieved by reacting a protected purine with 2,3,5-tri-O-benzyl-1-chloro-D-arabinofuranose. google.com

Enzymatic Probes Based on Furanose Sugar Nucleotides

The study of enzymes, particularly glycosyltransferases that are essential for building complex carbohydrates, relies on specialized molecular probes. Nucleotides containing furanose sugars, such as Uridine Diphosphate-arabinofuranose (UDP-Araf), are the natural donors for arabinosyltransferases. nih.govoup.comcdnsciencepub.com Chemical synthesis provides access to these crucial molecules and their analogs, which can be used to study enzyme kinetics, substrate specificity, and mechanism. rsc.orgrsc.org For instance, chemically synthesized UDP-L-arabinofuranose has been used to study its interconversion with UDP-L-arabinopyranose by the enzyme UDP-galactopyranose mutase in plants. nih.gov Furthermore, arabinofuranose-derived radiotracers, such as 18F-labeled arabinofuranose analogs, are being developed as probes for detecting pathogenic microorganisms. nih.gov These probes leverage the unique metabolic pathways for arabinose in bacteria. nih.gov The synthesis of these complex probes often requires a stable, protected arabinofuranose starting material, for which this compound is an ideal candidate, allowing for the necessary chemical manipulations before introducing the phosphate (B84403) and nucleotide moieties.

Assembly of Oligosaccharides and Complex Glycoconjugates

The utility of this compound extends to the challenging synthesis of oligosaccharides and glycoconjugates. The benzyl protecting groups offer stability during multi-step glycosylation reactions and can be removed under neutral conditions, which is crucial for preserving other acid- or base-labile functionalities within the growing molecule.

Synthesis of Linear and Branched Oligoarabinofuranosides

Oligoarabinofuranosides are important structural motifs in various natural polysaccharides. Chemical synthesis provides access to structurally defined fragments for biological studies. dtu.dk For example, linear and branched oligoarabinofuranosides containing α-(1→2) and α-(1→5) linkages have been synthesized using monomeric building blocks. nih.gov A powerful modern technique is automated solid-phase synthesis, which enables the rapid assembly of these complex oligosaccharides. rsc.orgrsc.org This method relies on suitably protected arabinofuranose building blocks, often as thioglycosides, which can be sequentially added to a solid support. For instance, a thioglycoside donor with a temporary Fmoc protecting group at the C-5 hydroxyl and stable benzoyl groups at C-2 and C-3 can be used to build linear α-(1→5)-linked chains. rsc.org To create branches, a building block with Fmoc groups at both C-3 and C-5 is employed, allowing for subsequent glycosylation at both positions. rsc.org

| Oligosaccharide Type | Synthetic Strategy | Key Building Block Features | Reference |

|---|---|---|---|

| Linear α-(1→5)-Oligoarabinofuranosides | Automated Solid-Phase Synthesis | Thioglycoside donor with temporary C-5 protecting group (e.g., Fmoc) | rsc.org |

| Branched Oligoarabinofuranosides | Automated Solid-Phase Synthesis | Thioglycoside donor with temporary protecting groups at branching points (e.g., C-3 and C-5) | rsc.org |

| Linear and Branched Glycolipids | Solution-Phase Synthesis | Readily available monomer building blocks | nih.gov |

Construction of Mycobacterial Arabinogalactan (B145846) and Lipoarabinomannan Fragments

The cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, contains two major arabinofuranose-containing polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). rsc.orgnih.govpnas.org These complex structures are essential for the bacterium's viability and are key targets for drug development. nih.govacs.org The arabinan (B1173331) domains of AG and LAM feature a complex architecture with α-(1→3), α-(1→5), and β-(1→2) glycosidic linkages. rsc.orgnih.gov Chemical synthesis of defined fragments of these polysaccharides is crucial for understanding their biological function and for developing new diagnostic tools and vaccines. acs.orgmdpi.com The synthesis of these large and highly branched structures is a significant challenge. Convergent strategies are often employed, where smaller oligosaccharide blocks are first synthesized and then coupled together. acs.orgacs.org For example, the synthesis of a docosanasaccharide (22-mer) arabinan motif of mycobacterial AG has been achieved through a convergent approach using tri- to heptasaccharide building blocks. acs.org The stereocontrolled synthesis of the challenging β-arabinofuranoside linkages often requires specialized donors, while the more common α-linkages can be formed using donors with participating groups. mdpi.comacs.org The use of benzyl ethers, as in this compound, is common for protecting hydroxyl groups during these lengthy synthetic campaigns due to their stability and orthogonal removal conditions. mdpi.com

Incorporation into Glycolipids and Glycopeptides

The structural framework of this compound is fundamental to the synthesis of complex glycoconjugates such as glycolipids and glycopeptides, which are crucial for cellular recognition, signaling, and structural integrity in various organisms.

In the realm of glycolipid synthesis, this protected arabinofuranose is a key intermediate. For instance, it is instrumental in creating lipid-linked arabinofuranose donors necessary for the biosynthesis of the mycobacterial cell wall. nih.govresearchgate.net The cell walls of mycobacteria, including the pathogen Mycobacterium tuberculosis, contain a unique arabinogalactan structure. The biosynthesis of this structure relies on the lipid-linked sugar donor, decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govresearchgate.net Synthetic routes to DPA and its analogs, designed to probe the substrate specificity of the arabinofuranosyltransferases involved in cell wall assembly, often utilize precursors derived from this compound. nih.govresearchgate.net Furthermore, related arabinose derivatives have been identified as potential intermediates for assembling the glycolipids found in the cytoplasmic membranes of Streptococci. nist.gov

For glycopeptide synthesis, this compound serves as a chiron for preparing arabinosylated amino acid building blocks. These specialized amino acids are then incorporated into peptide sequences using methodologies like solid-phase peptide synthesis (SPPS). biosynth.comnist.gov A common strategy involves converting the protected arabinofuranose into a glycosyl donor, which is then coupled to a protected amino acid, such as hydroxyproline (B1673980), to form an Fmoc-protected arabinosylated amino acid. nist.gov This building block can then be used in standard SPPS protocols to construct complex glycopeptides that mimic or are identical to naturally occurring post-translationally modified proteins, which play significant roles in plant signaling and other biological processes. nist.gov

Generation of Glycomimetics and Iminosugars

The precise stereochemical arrangement of this compound makes it an ideal starting point for the synthesis of glycomimetics and iminosugars, compounds designed to mimic the structure of natural carbohydrates and interfere with their metabolic pathways.

Chiron Approaches to Azasugars and Deoxy Sugar Analogs

A "chiron" is a chiral building block derived from a readily available natural product, and this compound is frequently employed as such. researchgate.net This approach leverages the inherent stereochemistry of the starting sugar to construct complex chiral molecules like azasugars and deoxy sugar analogs. Azasugars, where the ring oxygen is replaced by a nitrogen atom, are potent inhibitors of glycosidases due to their ability to mimic the transition state of glycosidic bond cleavage. The synthesis of these compounds often involves the reductive amination of an oxidized derivative of the parent sugar.

Similarly, the compound is a precursor for various deoxy sugar analogs, including important antiviral nucleosides. researchgate.net For instance, it is a key intermediate in the synthesis of 4-chloro-7-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine, a precursor to antiviral agents. biorxiv.org This synthesis involves the coupling of the protected arabinofuranosyl chloride with a heterocyclic base, demonstrating the compound's utility in generating modified nucleosides where the natural ribose sugar is replaced by arabinose.

Design and Synthesis of Glycosidase and Glycosyltransferase Inhibitors

The glycomimetics and iminosugars derived from this compound are often designed specifically as inhibitors of carbohydrate-processing enzymes. researchgate.net Imino-L-arabinitol compounds, synthesized from the corresponding L-arabinofuranose precursor, have been explored as potential inhibitors of UDP-Galf-transferase, an enzyme involved in galactofuranose metabolism. researchgate.net

Inhibitors of arabinofuranosyltransferases are of particular interest as potential therapeutics against tuberculosis. nih.gov To develop such inhibitors, researchers synthesize analogs of the natural donor substrate, decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.gov These synthetic efforts rely on efficient routes starting from protected arabinofuranose derivatives to create a variety of lipid analogs to probe the active site of these essential enzymes. nih.govresearchgate.net The insights gained from how these enzymes process synthetic substrates can guide the rational design of potent and specific inhibitors.

Development of Chemical Probes for Glycoscience Research

Understanding the complex roles of carbohydrates in biology—a field known as glycoscience—requires sophisticated molecular tools. This compound is a foundational scaffold for creating chemical probes to investigate glycosylation and carbohydrate-protein interactions.

Preparation of Radiolabeled Probes for Mechanistic Glycosylation Studies

Radiolabeled compounds are indispensable tools for quantitatively studying metabolic pathways, enzyme kinetics, and the biodistribution of molecules. nih.govnih.gov Isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are commonly incorporated into molecular probes. nih.gov While direct synthesis of a radiolabeled version of this compound is not prominently documented, established radiolabeling techniques can be readily applied to its derivatives.

A common strategy to introduce a tritium label is through the reduction of a carbonyl group with a tritiated reducing agent, such as sodium borotritide (NaB³H₄). nist.govnih.gov For example, the aldehyde precursor to this compound could be oxidized at the anomeric position and subsequently reduced with a tritium source to install the label specifically. nih.gov This approach has been used to prepare tritium-labeled 9-beta-D-arabinofuranosyladenine. nih.gov Similarly, ¹⁴C can be incorporated early in a synthetic sequence, for example, by using K¹⁴CN in a Fischer-Kiliani chain extension to produce a ¹⁴C-labeled arabinose precursor. researchgate.net Such radiolabeled probes are critical for mechanistic studies of glycosyltransferases, allowing for the sensitive detection and quantification of glycosylation events. nih.gov

Design of Molecular Tools for Carbohydrate-Protein Interaction Investigations

Beyond radiolabeling, this compound is a precursor to probes designed for fluorescent labeling and interaction studies. A notable application is the development of probes to study the biosynthesis of the mycobacterial cell wall. biorxiv.orgnih.gov Researchers have synthesized azido-functionalized arabinofuranose donors (AzFPA) that act as surrogates for the natural lipid-linked donor, DPA. biorxiv.orgnih.gov These azido-probes are processed by mycobacterial arabinofuranosyltransferases and incorporated into the cell wall glycans. nih.gov The bioorthogonal azide (B81097) handle can then be selectively reacted with a fluorescently tagged alkyne (e.g., DBCO-AF647) via click chemistry, allowing for the visualization of arabinan synthesis and distribution in living cells. nih.gov

In another approach, synthetic glycolipids have been used to probe the specific activity of arabinosyltransferases. By creating a series of synthetic galactan acceptors of varying lengths and assaying their ability to be arabinosylated by the enzyme AftA, researchers were able to pinpoint the exact site of arabinose addition. This work, which depends on the synthesis of complex arabinose-containing structures, exemplifies how molecular tools derived from precursors like this compound can provide high-resolution insights into fundamental carbohydrate-protein interactions.

Interactive Data Tables

Applications of this compound Derivatives

| Application | Description | Relevant Section |

| Glycolipid Synthesis | Precursor for lipid-linked arabinofuranose donors like DPA for mycobacterial cell wall studies. | 4.2.3 |

| Glycopeptide Synthesis | Used to create arabinosylated amino acid building blocks for solid-phase peptide synthesis. | 4.2.3 |

| Azasugar Synthesis | Serves as a chiron (chiral building block) for creating azasugar glycomimetics. | 4.3.1 |

| Nucleoside Analog Synthesis | Intermediate in the synthesis of antiviral arabinofuranosyl nucleosides. | 4.3.1 |

| Enzyme Inhibitor Design | Foundation for synthesizing inhibitors of glycosidases and glycosyltransferases. | 4.3.2 |

| Radiolabeled Probes | Can be converted into tritium or carbon-14 labeled probes for mechanistic studies. | 4.4.1 |

| Fluorescent Probes | Precursor to azido-sugars used for bioorthogonal fluorescent labeling of cell wall glycans. | 4.4.2 |

| Enzyme Substrate Probes | Used to build synthetic substrates to investigate the specificity of glycosyltransferases. | 4.4.2 |

Advanced Characterization and Computational Investigations of 2,3,5 Tri O Benzyl D Arabinofuranose and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity, purity, and conformational properties of 2,3,5-Tri-O-benzyl-D-arabinofuranose. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer detailed insights into the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Conformation and Anomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine its constitution, configuration, and the ratio of anomers.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, characteristic signals include those for the aromatic protons of the benzyl (B1604629) protecting groups, the benzylic methylene protons (OCH₂Ph), and the protons of the arabinofuranose ring. The anomeric proton (H-1) is particularly diagnostic, with its chemical shift and coupling constant (J-value) indicating the stereochemistry at the anomeric center (α or β). For instance, a ¹H NMR spectrum in CDCl₃ might show characteristic signals around δ 4.85 ppm for the anomeric proton (H-1) with a coupling constant of J = 3.5 Hz, benzyl CH₂ protons in the range of δ 4.60–4.30 ppm, and the sugar ring protons between δ 3.95–3.70 ppm . The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom in the molecule, including the anomeric carbon, the sugar ring carbons, the benzylic carbons, and the aromatic carbons of the benzyl groups.

2D NMR (COSY and HSQC): To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the proton network within the arabinofuranose ring. researchgate.netsdsu.edu For example, the correlation from the anomeric proton (H-1) to H-2, then from H-2 to H-3, and so on, can be established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu It is instrumental in assigning the carbon signals of the sugar ring by linking them to their attached, and often already assigned, protons. researchgate.netsdsu.edu

Table 1: Representative NMR Data for a 2,3,5-Tri-O-benzyl-arabinofuranoside Derivative Data based on a 1-thio-arabinofuranoside derivative, illustrative of the types of signals observed.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 (Anomeric) | ~5.4 | ~88.0 |

| H-2 | ~4.1 | ~82.0 |

| H-3 | ~3.9 | ~78.0 |

| H-4 | ~4.2 | ~85.0 |

| H-5, H-5' | ~3.6-3.7 | ~70.0 |

| OCH₂Ph | ~4.5-4.7 | ~72.0-73.5 |

| Aromatic (Ph) | ~7.2-7.4 | ~127.0-138.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorptions are associated with the hydroxyl, ether, and aromatic functionalities. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the anomeric hydroxyl group. The presence of the benzyl ether protecting groups is confirmed by strong C-O stretching vibrations, typically observed in the 1150-1050 cm⁻¹ region.

The aromatic rings of the benzyl groups give rise to several characteristic signals:

C-H stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C=C stretching: In-ring carbon-carbon double bond stretches result in absorptions in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane ("oop") C-H bending vibrations are found in the 900-675 cm⁻¹ range and can sometimes provide information about the substitution pattern of the aromatic ring.

The aliphatic C-H bonds of the arabinofuranose ring and the benzylic methylenes exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether (C-O) | Stretching | 1150 - 1050 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |

Crystallographic Studies for Absolute and Relative Stereochemistry

While NMR provides information about the structure in solution, single-crystal X-ray diffraction determines the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous confirmation of both relative and absolute stereochemistry.

X-ray Crystal Structure Determination and Refinement Methodologies (e.g., Hirshfeld Atom Refinement)

The absolute and relative stereochemistry of this compound and its derivatives can be unequivocally determined through single-crystal X-ray diffraction. The crystal structure of a closely related compound, 2,3,5-tri-O-benzyl-β-d-arabinofuranose, has been determined and is available in the Cambridge Structural Database (CSD) under the reference code LUHROX mdpi.comresearchgate.net.

The process involves growing a single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions are determined. Standard refinement models, such as the Independent Atom Model (IAM), treat atoms as spherical entities. However, more advanced techniques are now being employed for greater accuracy, especially in determining the positions of hydrogen atoms and understanding electron density distribution.

Hirshfeld Atom Refinement (HAR) is one such advanced method. HAR is a technique that uses aspherical atomic scattering factors derived from quantum mechanical calculations of a tailor-made static electron density. mdpi.comresearchgate.net This approach avoids many of the limitations of the IAM, providing more accurate and precise determinations of bond lengths and atomic displacement parameters (ADPs), particularly for hydrogen atoms. The HAR method involves an iterative process of quantum mechanical calculations and structural least-squares refinement until convergence is reached. uzh.ch This methodology has been successfully applied to carbohydrate structures, such as 2,3,5-tri-O-benzyl-d-xylofuranose, where it yielded a refined structure with a high degree of accuracy (R1 value of 0.0171) mdpi.comresearchgate.net. The use of HAR allows for a more detailed understanding of intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which govern the crystal packing.

Table 3: Illustrative Crystallographic Data Parameters Based on data for a related tri-O-benzyl-furanose derivative.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor (R1) | 0.0171 (with HAR) |

Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for the purification of this compound, for assessing its purity, and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) for Product Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to analyze mixtures of compounds. For protected carbohydrates like this compound, HPLC is an invaluable tool for both qualitative and quantitative analysis.

Purity Assessment: The purity of a synthesized batch of this compound can be accurately determined by HPLC. A pure sample will ideally show a single, sharp peak in the chromatogram under specific conditions. The presence of other peaks would indicate impurities, such as starting materials, by-products, or anomers. By integrating the peak areas, the percentage purity can be calculated. While Thin Layer Chromatography (TLC) is often used for rapid, qualitative checks (with a reported assay of ≥99% by TLC for some commercial samples), HPLC provides more precise and quantitative data sigmaaldrich.com.

Reaction Monitoring: HPLC is also a powerful method for monitoring the progress of chemical reactions, such as glycosylation reactions where this compound might be used as a glycosyl donor or acceptor. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and injected into the HPLC system. The resulting chromatograms allow for the tracking of the disappearance of starting materials and the appearance of the desired product. This real-time analysis enables the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize by-product formation. For complex carbohydrate mixtures, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed, sometimes coupled with mass spectrometry (LC-MS) for definitive peak identification.

Table 4: Typical HPLC System Parameters for Carbohydrate Analysis

| Parameter | Typical Setting/Phase |

| Column | Reversed-Phase (e.g., C18) or HILIC |

| Mobile Phase | Acetonitrile/Water or similar polar/non-polar gradients |

| Detector | UV (if chromophores are present, e.g., benzyl groups) or Refractive Index (RI) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin-Layer Chromatography (TLC) for Reaction Progression and Isolation Guidance

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for qualitatively monitoring the progress of organic reactions and guiding the purification process of compounds like this compound. youtube.com This method separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system). youtube.com The polarity of the compounds plays a crucial role; less polar compounds travel further up the plate, resulting in a higher retention factor (R_f), while more polar compounds have stronger interactions with the polar silica gel and exhibit lower R_f values. youtube.com

In the synthesis and subsequent reactions of this compound, TLC is routinely used to:

Monitor Reaction Completion: By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visualize the consumption of the reactant and the formation of the product. A reaction is typically considered complete when the spot corresponding to the starting material has disappeared.

Identify Products and Byproducts: The R_f value is a characteristic property of a compound in a given solvent system. The appearance of new spots indicates the formation of products and, potentially, byproducts.

Optimize Purification Conditions: Before performing large-scale purification by column chromatography, TLC is used to screen for the optimal solvent system (eluent). youtube.com An ideal eluent will provide good separation between the desired product and any impurities, with the product having an R_f value typically in the range of 0.3-0.5 for effective separation.

Due to the three nonpolar benzyl groups, this compound is a relatively nonpolar molecule. Therefore, TLC analysis is typically performed using a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). youtube.com The exact ratio is adjusted to achieve optimal separation. Visualization of the spots on the TLC plate is often accomplished using a UV lamp (if the compounds are UV-active) or by staining with a chemical agent (e.g., potassium permanganate or sulfuric acid charring) followed by heating. researchgate.net

Table 1: Representative TLC Data for a Glycosylation Reaction This table illustrates hypothetical TLC data for a reaction where this compound (Donor) reacts with an alcohol acceptor to form a glycoside product. The mobile phase is a 4:1 mixture of hexanes and ethyl acetate.

| Compound | R_f Value | Observations |

| Starting Material (Donor) | 0.45 | Spot corresponding to the arabinofuranose donor. |

| Acceptor (Alcohol) | 0.20 | Spot for the more polar alcohol acceptor. |

| Reaction Mixture (t = 1h) | 0.45, 0.20, 0.65 | Shows remaining starting materials and a new, less polar product spot. |

| Product (Glycoside) | 0.65 | The final product, typically less polar than the donor due to the loss of the anomeric hydroxyl group. |

Computational Chemistry in Mechanistic Understanding and Predictive Modeling

Elucidating Furanose Ring Conformations and Conformational Energy Landscapes

Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of arabinofuranose is highly flexible. nih.gov This flexibility allows it to adopt a multitude of conformations, which significantly influences its reactivity and biological function. nih.gov Computational chemistry provides powerful tools to explore the conformational energy landscape of this compound and its derivatives.

The conformation of a furanose ring is typically described by a pseudorotational cycle, which visualizes the continuous interconversion between various envelope (E) and twist (T) forms. acs.org A simplified but widely used concept is the two-state model, which describes the ring's conformation as an equilibrium between two major energy-minima regions on the pseudorotational wheel, designated as North (N) and South (S). acs.org However, studies have shown that for some furanosides, this two-state model is an oversimplification, and a continuum of conformations may exist. nih.gov

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to map the potential energy surface of the furanose ring. figshare.comacs.org These calculations help identify the most stable conformations and the energy barriers between them. nih.gov Key insights from these studies include:

Prediction of Stable Conformers: Ab initio and DFT calculations can identify local energy minima corresponding to specific E and T conformations. acs.orgacs.org

Validation with Experimental Data: A crucial validation of computational models is the comparison of calculated parameters with experimental data, particularly NMR ³J_H,H coupling constants. figshare.comacs.org By calculating the Boltzmann-averaged coupling constants over the simulated conformational ensemble, researchers can assess the accuracy of the theoretical model. acs.org

Influence of Substituents: The bulky O-benzyl protecting groups on this compound significantly influence the conformational equilibrium by introducing steric hindrance and altering electronic effects, such as the endo-anomeric effect, which stabilizes certain conformations over others. nih.gov

Table 2: Key Furanose Ring Conformations This table describes the primary envelope and twist conformations of a furanose ring. The notation ⁿE indicates an envelope form where atom n is out of the plane, while ₘTⁿ indicates a twist form where atom m is displaced in one direction and atom n is displaced in the other.

| Conformation Type | Notation Example | Description | Pseudorotational Phase Angle (P) |

| Envelope (E) | ³E | C3 is out of the plane formed by C1, C2, C4, and O4. | North Hemisphere |

| Envelope (E) | E₃ | C3 is out of the plane, but in the opposite direction. | South Hemisphere |

| Twist (T) | ²T₃ | C2 and C3 are twisted out of the plane in opposite directions. | North/South Quadrants |

| Twist (T) | ⁰T₁ | O4 and C1 are twisted out of the plane in opposite directions. | East/West Quadrants |

Modeling Glycosyl Cation Intermediates and Transition States

Glycosylation reactions, a cornerstone of carbohydrate chemistry, often proceed through highly reactive glycosyl oxocarbenium ion intermediates. nih.govacs.org The three-dimensional shape and stability of these transient species are critical in determining the stereochemical outcome of the reaction. researchgate.net For donors like this compound, the formation of an arabinofuranosyl oxocarbenium ion is a key step in S_N_1-type glycosylation mechanisms. acs.org

Computational modeling has become essential for studying these short-lived intermediates, which are difficult to observe directly. nih.govdntb.gov.ua High-level quantum mechanical methods, including DFT and coupled-cluster methods like DLPNO–CCSD(T), are used to calculate the structures and relative energies of different oxocarbenium ion conformations. nih.gov

Key findings from computational studies on glycosyl cations include:

Conformational Preferences: Similar to the neutral furanose ring, the oxocarbenium ion intermediate is not planar but adopts various puckered conformations, such as envelopes (e.g., ³E, E₃) or skew-boats (e.g., B₂,₅). acs.orgresearchgate.net The relative stability of these conformers dictates the trajectory of the incoming nucleophile (the acceptor). researchgate.net

Influence of Protecting Groups: The benzyl protecting groups are not mere spectators. They are explicitly included in modern computational models to accurately capture their electronic and steric effects on the stability and conformation of the cation. nih.gov